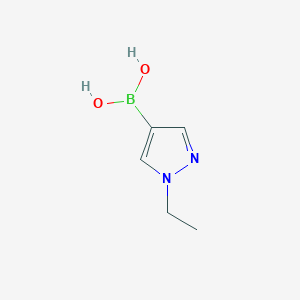

1-Ethylpyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBSDEGSGLVNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466035 | |

| Record name | 1-Ethylpyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-56-8 | |

| Record name | 1-Ethylpyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpyrazole-4-boronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrazole-4-boronic acid (CAS No. 847818-56-8) is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, combining the stable pyrazole scaffold with the reactive boronic acid moiety, makes it a valuable building block in modern organic synthesis. The pyrazole ring is a common motif in many biologically active molecules, and the boronic acid group serves as a key handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on practical insights for laboratory applications.

Chemical and Physical Properties

This compound is typically a solid at room temperature.[3] While a specific melting point for the free acid is not widely reported in the literature, its pinacol ester derivative has a melting point of 44-49 °C.[4] The boronic acid is expected to have a higher melting point due to intermolecular hydrogen bonding.

The solubility of boronic acids can be complex. While the pinacol ester of the related 1H-pyrazole-4-boronic acid is reported to be insoluble in water, other similar small molecule boronic acids show slight solubility in water and better solubility in many organic solvents.[5] For instance, phenylboronic acid, a common boronic acid, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7] It is reasonable to expect this compound to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol, which are often used in reactions involving boronic acids.

Below is a summary of the key chemical and physical properties:

| Property | Value | Source(s) |

| CAS Number | 847818-56-8 | [1] |

| Molecular Formula | C5H9BN2O2 | [1][2] |

| Molecular Weight | 139.95 g/mol | [1] |

| Physical Form | Solid | [3] |

| Purity | ≥95% | |

| Storage Temperature | -20°C, under inert atmosphere | [1] |

| Melting Point (Pinacol Ester) | 44-49 °C | [4] |

Molecular Structure

The structure of this compound features a five-membered pyrazole ring with an ethyl group attached to one nitrogen atom (N1) and a boronic acid group (-B(OH)2) at the 4-position of the ring.

Caption: Chemical structure of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 1-alkylpyrazole-4-boronic acids and their pinacol esters involves a three-step process starting from pyrazole. The following protocol is adapted from a general method described in the patent literature.[8]

Experimental Protocol: Synthesis of 1-Ethyl-4-iodopyrazole (Intermediate)

-

Step 1: Iodination of Pyrazole. To a solution of pyrazole in a suitable solvent (e.g., water or an alcohol), add iodine and an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out at room temperature. The 4-iodopyrazole product can be isolated by extraction and purified by crystallization or chromatography.

-

Step 2: N-Alkylation. The 4-iodopyrazole is then N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. The reaction mixture is heated to ensure complete reaction. The resulting 1-ethyl-4-iodopyrazole is isolated and purified.

Experimental Protocol: Synthesis of this compound Pinacol Ester

-

Step 3: Borylation. The 1-ethyl-4-iodopyrazole is converted to the corresponding boronic acid pinacol ester. This can be achieved through a Miyaura borylation reaction. In a typical procedure, 1-ethyl-4-iodopyrazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate) are combined in an anhydrous, deoxygenated solvent such as dioxane or DMF. The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete. The product, this compound pinacol ester, is then isolated and purified by chromatography.

Experimental Protocol: Hydrolysis to this compound

-

Step 4: Hydrolysis. The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid, such as hydrochloric acid, or by transesterification with a diol that forms a less stable boronate ester. The free boronic acid can then be isolated by filtration or extraction.

Caption: General synthesis workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to introduce the 1-ethylpyrazol-4-yl moiety into various organic molecules. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and functional materials.[9]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst like XPhos Pd G2; typically 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4; typically 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The use of a phase-transfer catalyst may be beneficial in some cases.

-

Reaction Conditions: The reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. The reaction is then heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester 97 847818-70-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-Ethylpyrazole-4-boronic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Ethylpyrazole-4-boronic acid and its common precursor, the pinacol ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the critical steps of N-alkylation and C4-borylation of the pyrazole core, offering a comparative analysis of different methodologies, detailed experimental protocols, and insights into the underlying reaction mechanisms. The guide emphasizes strategic considerations for achieving high regioselectivity and yield, supported by references to authoritative scientific literature.

Introduction: The Significance of this compound

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing as key structural motifs in a wide array of pharmaceuticals and agrochemicals.[1] The introduction of a boronic acid moiety at the 4-position of the pyrazole ring transforms it into a versatile building block, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This enables the facile formation of carbon-carbon bonds, connecting the pyrazole scaffold to various aryl and heteroaryl systems. This compound, in particular, is a valuable reagent for constructing complex molecules with potential therapeutic applications.

This guide will systematically explore the synthesis of this important compound, focusing on the two key transformations: the ethylation of a pyrazole nitrogen and the subsequent introduction of the boronic acid group at the C4 position.

Strategic Synthesis Pathways

The synthesis of this compound, or more commonly its stable pinacol ester derivative, can be approached through two primary retrosynthetic disconnections. The sequence of the N-ethylation and C4-borylation steps can be interchanged, leading to two distinct strategic pathways.

Figure 1: General retrosynthetic strategies for this compound ester.

Pathway 2 is often preferred as the N-ethylation of a 4-halopyrazole is a well-established transformation, and the subsequent borylation can be achieved with high efficiency. This guide will primarily focus on the methodologies within Pathway 2.

Part I: N-Ethylation of the Pyrazole Ring

The introduction of an ethyl group onto one of the nitrogen atoms of the pyrazole ring is the initial step in our preferred synthetic route. A common and readily available starting material is 4-bromopyrazole.[2]

The Challenge of Regioselectivity

For an unsymmetrically substituted pyrazole, such as 4-bromopyrazole, N-alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylation). The similar electronic properties of the two nitrogen atoms make achieving high regioselectivity a significant challenge.[1][4] The ratio of the products is influenced by factors such as the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.[5]

Methodologies for N-Ethylation

This is the most common approach, involving the deprotonation of the pyrazole N-H with a suitable base, followed by nucleophilic attack on an ethylating agent like ethyl iodide or ethyl bromide.

Figure 2: Classical N-Ethylation of 4-Bromopyrazole.

Experimental Protocol: Synthesis of 1-Ethyl-4-bromopyrazole

-

To a solution of 4-bromopyrazole (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-ethyl-4-bromopyrazole.

For a similar N-alkylation procedure, see the application notes for 4-iodopyrazoles.[6]

To address the regioselectivity issue, several advanced methods have been developed:

-

Enzymatic Alkylation: Recent studies have shown that engineered enzymes can catalyze the N-alkylation of pyrazoles with simple haloalkanes, achieving unprecedented regioselectivity (>99%).[4] This biocatalytic approach offers a green and highly selective alternative to traditional methods.

-

Michael Addition: For specific substrates, a catalyst-free Michael addition can provide N1-alkylated pyrazoles with excellent regioselectivity (>99.9:1).[7]

Part II: C4-Borylation of 1-Ethylpyrazole

With the 1-ethyl-4-halopyrazole in hand, the next critical step is the introduction of the boronic acid moiety at the C4 position. This is most commonly achieved by converting the C-Br or C-I bond to a C-B bond, typically yielding the pinacol ester, which is more stable and easier to handle than the free boronic acid.

Lithiation-Borylation via Halogen-Metal Exchange

This method involves the deprotonation of the C4 position through a halogen-metal exchange at low temperatures, followed by quenching the resulting organometallic intermediate with a boronic ester.

References

- 1. mdpi.com [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of 1-Ethylpyrazole-4-boronic Acid and its Pinacol Ester: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-ethylpyrazole-4-boronic acid, with a primary focus on its more commonly available and stable derivative, 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester. This document is intended for researchers, scientists, and professionals in drug development who utilize boronic acids and their derivatives as key building blocks in organic synthesis. The guide will delve into the theoretical underpinnings and practical interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this class of compounds.

Introduction: The Significance of this compound

This compound and its esters are versatile reagents in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The pyrazole moiety is a common scaffold in many pharmaceutically active compounds, and the ability to functionalize it at the 4-position via its boronic acid derivative makes this compound a valuable synthetic intermediate. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of these reagents, ensuring the reliability and reproducibility of subsequent synthetic transformations.

Due to the inherent propensity of boronic acids to undergo dehydration to form cyclic boroxines, they are often isolated and utilized as their pinacol esters. This guide will therefore concentrate on the spectroscopic features of 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester, while also discussing the expected characteristics of the free boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound pinacol ester in solution. We will examine the expected signals in ¹H, ¹³C, and ¹¹B NMR spectra.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR Spectral Data for 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | H-5 (pyrazole ring) |

| ~7.7 | Singlet | 1H | H-3 (pyrazole ring) |

| ~4.2 | Quartet | 2H | -CH₂- (ethyl group) |

| ~1.7 | Triplet | 3H | -CH₃ (ethyl group) |

| ~1.3 | Singlet | 12H | -CH₃ (pinacol group) |

Note: The predicted chemical shifts are based on commercially available data for 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester and may vary slightly depending on the solvent and experimental conditions.[1]

Interpretation and Causality:

-

Pyrazole Protons: The two singlets in the aromatic region (~7.7-7.8 ppm) are characteristic of the protons on the pyrazole ring. Their distinct chemical shifts are due to the different electronic environments at positions 3 and 5.

-

Ethyl Group: The quartet at ~4.2 ppm and the triplet at ~1.7 ppm are classic signatures of an ethyl group. The quartet arises from the methylene (-CH₂-) protons being coupled to the three methyl (-CH₃) protons, and the triplet arises from the methyl protons being coupled to the two methylene protons, following the n+1 rule.

-

Pinacol Ester Protons: The intense singlet at ~1.3 ppm corresponds to the twelve equivalent protons of the four methyl groups on the pinacol moiety. The lack of coupling results in a sharp singlet.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve ~5-10 mg of 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1 second.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

Diagram: Molecular Structure and ¹H NMR Assignments

Caption: Molecular structure of 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester with corresponding ¹H NMR chemical shift assignments.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data for 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester:

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-5 (pyrazole ring) |

| ~135 | C-3 (pyrazole ring) |

| Not Observed | C-4 (pyrazole ring, attached to Boron) |

| ~84 | -C(CH₃)₂ (pinacol group) |

| ~45 | -CH₂- (ethyl group) |

| ~25 | -CH₃ (pinacol group) |

| ~15 | -CH₃ (ethyl group) |

Interpretation and Causality:

-

Pyrazole Carbons: The signals for the pyrazole ring carbons are expected in the aromatic region.

-

Boron-Bound Carbon: A key feature in the ¹³C NMR spectra of boronic esters is the frequent absence or significant broadening of the signal for the carbon atom directly attached to the boron atom. This is due to quadrupolar relaxation caused by the boron nucleus (both ¹¹B and ¹⁰B have quadrupole moments), which can lead to a very broad or unobservable signal.[2]

-

Pinacol and Ethyl Carbons: The remaining signals correspond to the carbons of the pinacol and ethyl groups, with their chemical shifts being in the expected aliphatic region.

Boron-¹¹ (¹¹B) NMR Spectroscopy

¹¹B NMR is a highly informative technique for characterizing boron-containing compounds.

Expected ¹¹B NMR Spectral Data:

For 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester, a single, broad signal is expected in the range of δ 20-35 ppm .[2][3] This chemical shift is characteristic of a tetracoordinate boronate ester. The broadness of the signal is a result of the quadrupolar nature of the ¹¹B nucleus.[3]

For the free boronic acid, the ¹¹B NMR signal would be expected at a similar chemical shift, and its position would be sensitive to pH.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyrazole) |

| ~2980-2850 | C-H stretch | Aliphatic (ethyl, pinacol) |

| ~1380-1320 | B-O stretch | Boronate ester |

| ~1140 | C-O stretch | Boronate ester |

Interpretation:

-

C-H Stretching: The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the pyrazole ring and the ethyl/pinacol groups.

-

B-O and C-O Stretching: The strong absorption bands in the ~1380-1320 cm⁻¹ and ~1140 cm⁻¹ regions are characteristic of the B-O and C-O stretching vibrations of the boronate ester functional group, respectively. These are key diagnostic peaks for confirming the formation of the pinacol ester.

For the free boronic acid, a broad O-H stretching band would be expected in the region of 3500-3200 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): For 1-ethyl-1H-pyrazole-4-boronic acid pinacol ester (C₁₁H₁₉BN₂O₂), the expected molecular weight is approximately 222.16 g/mol . The molecular ion peak [M]⁺ at m/z = 222 should be observable.

-

Major Fragmentation Pathways: In mass spectrometry, free boronic acids can be challenging to analyze due to their tendency to dehydrate.[4] The pinacol ester is more stable for MS analysis. Common fragmentation patterns for esters involve cleavage of the bonds adjacent to the carbonyl group.[5][6] For boronic esters, fragmentation may involve loss of the pinacol group or parts of it, as well as fragmentation of the ethylpyrazole moiety.

Diagram: Logical Workflow for Spectroscopic Analysis

Caption: A workflow diagram illustrating the process of spectroscopic characterization for this compound and its derivatives.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound and its pinacol ester provides a robust and self-validating system for its characterization. The combination of ¹H, ¹³C, and ¹¹B NMR provides an unambiguous determination of the molecular structure. IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic B-O bonds of the boronate ester. Finally, mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently verify the quality of their reagents, leading to more reliable and successful synthetic outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

1-Ethylpyrazole-4-boronic acid CAS number and molecular weight.

An In-Depth Technical Guide to 1-Ethylpyrazole-4-boronic acid: A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a wide array of pharmacologically active compounds.[1][2] Its presence in numerous FDA-approved drugs—ranging from anti-inflammatory agents like celecoxib to anticoagulants like apixaban—underscores its importance in engaging biological targets and conferring favorable pharmacokinetic properties.[1] The strategic functionalization of this heterocyclic core is therefore a cornerstone of drug design and development.

This compound (CAS: 847818-56-8) has emerged as an indispensable reagent for this purpose. As a versatile building block, it provides a direct and efficient route to introduce the 1-ethylpyrazole moiety into complex molecular architectures. This guide, written from the perspective of a senior application scientist, offers a comprehensive technical overview of its core properties, synthesis, and critical applications, with a detailed focus on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a foundational tool for modern synthetic chemists.

Compound Profile and Physicochemical Properties

Accurate characterization is the bedrock of reproducible science. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 847818-56-8 | [3][4][5] |

| Molecular Formula | C₅H₉BN₂O₂ | [3][4][5] |

| Molecular Weight | 139.95 g/mol | [3][4][5] |

| Synonyms | 1-ethyl-1H-pyrazol-4-ylboronic acid | [3] |

| Physical Form | Solid | [3][6] |

| Purity (Typical) | ≥95% | [4][5][7] |

| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [3][6] |

Strategic Synthesis of this compound

Understanding the synthesis of a key reagent provides insight into potential impurities and handling requirements. A common and industrially relevant route to 1-alkylpyrazole-4-boronic acids and their more stable pinacol esters involves a three-step sequence starting from pyrazole itself.[8]

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 847818-56-8 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Ethylpyrazole-4-boronic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of heterocyclic scaffolds is a cornerstone of modern therapeutic design. Among these, the pyrazole nucleus is a privileged structure, frequently found in bioactive molecules due to its unique electronic properties and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] 1-Ethylpyrazole-4-boronic acid (CAS: 847818-56-8) and its pinacol ester derivative (CAS: 847818-70-6) have emerged as highly valuable building blocks, primarily enabling the facile introduction of the 1-ethylpyrazole-4-yl moiety into complex molecular architectures via palladium-catalyzed cross-coupling reactions.[1][2]

This technical guide provides an in-depth analysis of this compound, covering its commercial availability from various suppliers, common synthetic routes, quality control considerations, and its pivotal role in contemporary research and development. Furthermore, this document will elucidate the practical advantages of using its pinacol ester form for enhanced stability and handling.

Physicochemical Properties

| Property | This compound | 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester |

| CAS Number | 847818-56-8[4] | 847818-70-6 |

| Molecular Formula | C₅H₉BN₂O₂[4] | C₁₁H₁₉BN₂O₂ |

| Molecular Weight | 139.95 g/mol [4] | 222.09 g/mol |

| Appearance | Solid[4] | White to off-white solid[5] |

| Purity | Typically ≥95%[4][6] | Typically ≥97% |

| Melting Point | Not widely reported | 44-49 °C or 63-68 °C (varies by supplier/purity)[5] |

Commercial Availability and Key Suppliers

This compound and its more common pinacol ester derivative are readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The choice of supplier often depends on the required purity, scale, and availability of comprehensive analytical documentation.

| Supplier | Product Form | Purity | Noteworthy Aspects |

| Fluorochem | Boronic Acid | ≥95%[4] | Offers various pack sizes from 100 mg to 25 g with clear stock level indicators for different regions.[4] |

| Sigma-Aldrich | Boronic Acid & Pinacol Ester | ≥98% (acid), 97% (ester) | Distributes products from partners like Ambeed, Inc. and offers access to Certificates of Analysis (CoA) and Origin (CoO). |

| ChemScene | Boronic Acid | ≥95%[7] | Provides competitive pricing for smaller research quantities and offers custom synthesis services.[7] |

| Amerigo Scientific | Boronic Acid | 95%[6] | Specialist distributor for life sciences, offering the compound for research use.[6] |

| Boron Molecular | Pinacol Ester | >97% (by GC)[8] | Provides a detailed example of a Certificate of Analysis for a similar product, indicating high-quality control standards.[5] |

Pricing is subject to change and depends on the quantity ordered. Researchers are advised to request quotes directly from the suppliers.

Synthetic Pathways and Manufacturing Insights

The synthesis of this compound derivatives is not trivial and understanding the common manufacturing routes is crucial for anticipating potential impurities. The most prevalent strategies involve the construction of the substituted pyrazole ring followed by a borylation step. A common precursor for this process is 1-ethyl-4-iodopyrazole.

A generalized synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound derivatives.

Representative Synthetic Protocol (Pinacol Ester)

The following protocol is a representative example based on established methodologies for the synthesis of pyrazole boronic esters.[9]

Step 1: Synthesis of 4-Iodopyrazole. To a stirred suspension of pyrazole in water, iodine (0.5 eq) is added. Subsequently, 30% hydrogen peroxide (0.6 eq) is added dropwise at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is worked up with an aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate) to yield 4-iodopyrazole after purification.[10]

Step 2: Synthesis of 1-Ethyl-4-iodopyrazole. 4-Iodopyrazole is dissolved in a suitable solvent like DMF or acetonitrile. A base, such as sodium hydride or potassium carbonate, is added, followed by an ethylating agent like iodoethane or ethyl bromide. The reaction is stirred until completion (monitored by TLC/GC), then quenched with water and extracted to yield 1-ethyl-4-iodopyrazole.

Step 3: Synthesis of 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester. 1-Ethyl-4-iodopyrazole (1.0 eq) is dissolved in anhydrous THF and cooled to a low temperature (e.g., -10 to -30 °C). An isopropyl Grignard reagent or n-butyllithium is added dropwise to perform a halogen-metal exchange. After the exchange is complete, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester) is added dropwise. The reaction is stirred overnight, gradually warming to room temperature. It is then quenched with water, and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified, often by recrystallization or chromatography, to yield the final pinacol ester.[9]

The Utility of the Pinacol Ester Derivative

While the free boronic acid is the active species in cross-coupling reactions, it is most commonly supplied and used as its pinacol ester. This preference is rooted in the significantly enhanced stability and handling characteristics of the ester.

-

Stability: Free boronic acids are susceptible to dehydration, which leads to the formation of cyclic boroxine trimers. This process can reduce the effective concentration and reactivity of the reagent over time. The pinacol ester protects the boronic acid moiety, preventing this degradation and ensuring a longer shelf-life.[11]

-

Handling: Pinacol esters are generally crystalline solids that are less sensitive to air and moisture compared to their corresponding free boronic acids.[11] This makes them easier to weigh and handle in a standard laboratory environment.

-

Purification: The increased stability and often crystalline nature of pinacol esters facilitate purification by standard techniques like silica gel chromatography, which can be challenging for the more polar and sometimes unstable free boronic acids.[12][13]

-

Reactivity: In many Suzuki-Miyaura coupling protocols, the pinacol ester can be used directly. The reaction conditions, typically involving a base, are sufficient to facilitate the necessary transmetalation step to the palladium catalyst.

Caption: Comparison of Boronic Acid vs. Pinacol Ester.

Applications in Research and Drug Discovery

The primary utility of this compound and its ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl or heteroaryl-aryl structures.

Caption: The role of this compound in Suzuki-Miyaura coupling.

The resulting 1-ethyl-4-aryl-pyrazole scaffold is of significant interest in medicinal chemistry. The pyrazole ring can act as a versatile pharmacophore, participating in hydrogen bonding and providing a metabolically stable core. The ethyl group at the N1 position can modulate lipophilicity and steric interactions within a target's binding pocket, while the substituent introduced at the C4 position via the Suzuki coupling can be varied to explore structure-activity relationships (SAR) and optimize for potency and selectivity. This makes the title compound a key intermediate in the synthesis of libraries of potential drug candidates targeting a wide range of diseases.[1][3][14]

Quality Control, Handling, and Storage

Analytical Characterization

A reputable supplier will provide a Certificate of Analysis (CoA) detailing the purity and identity of the compound. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and identify any organic impurities.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are employed to determine the purity of the material, typically reported as a percentage area.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

An example CoA for a similar compound shows a purity of >99% by both GC and NMR, with appearance and melting point conforming to specifications.[5]

Safe Handling and Storage

As with all boronic acids and their derivatives, proper handling and storage are essential to maintain product quality and ensure laboratory safety.

-

Handling: this compound and its pinacol ester are irritants.[4] It is recommended to handle them in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15]

-

Storage: To maximize shelf-life, these compounds should be stored in a cool, dry place, away from moisture and light. The container should be tightly sealed, and for long-term storage, an inert atmosphere (e.g., argon or nitrogen) and refrigeration (-20°C) are recommended.[7]

Conclusion

This compound and its pinacol ester are indispensable reagents for the modern medicinal and materials chemist. Their commercial availability from a range of specialized suppliers provides researchers with reliable access to this key building block. A thorough understanding of its synthesis, the inherent stability advantages of the pinacol ester form, and its application in powerful synthetic transformations like the Suzuki-Miyaura coupling enables the efficient design and construction of novel, highly functionalized molecules. By adhering to proper quality control, handling, and storage protocols, scientists can effectively leverage this versatile compound to accelerate their research and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. boronmolecular.com [boronmolecular.com]

- 6. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]

- 7. chemscene.com [chemscene.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.at [fishersci.at]

The Rising Star in Medicinal Chemistry: A Technical Guide to 1-Ethylpyrazole-4-boronic Acid and Its Derivatives

Introduction: The Privileged Pyrazole Scaffold and the Advent of a Versatile Building Block

In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. From blockbuster anti-inflammatory drugs to cutting-edge kinase inhibitors for cancer therapy, the pyrazole motif is a testament to nature's efficiency and a playground for medicinal chemists.[3][4] Within this important class of heterocycles, 1-Ethylpyrazole-4-boronic acid has garnered significant attention as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents.[5][6]

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role in the generation of potent and selective modulators of critical biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this unique reagent in their quest for next-generation therapeutics.

Core Properties and Synthesis of this compound

This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis. Its utility primarily stems from the presence of the boronic acid functional group at the 4-position of the pyrazole ring, which allows for a variety of chemical manipulations, most notably the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 1-Alkylpyrazole-4-boronic Acid Pinacol Esters

A common and practical approach to synthesizing 1-alkylpyrazole-4-boronic acids involves a multi-step sequence starting from pyrazole itself. A patented method outlines a general route for the preparation of 1-alkylpyrazole-4-boronic acid pinacol esters, which are often more stable and easier to handle than the free boronic acids.[7]

The synthesis can be summarized in the following key steps:

-

Iodination of Pyrazole: Pyrazole is first iodinated at the 4-position to yield 4-iodopyrazole.

-

N-Alkylation: The 4-iodopyrazole is then alkylated on one of the nitrogen atoms with an appropriate haloalkane (in this case, an ethyl halide) to introduce the ethyl group.

-

Borylation: The final step involves the conversion of the iodo group to a boronic acid pinacol ester. This is typically achieved through a Grignard exchange reaction followed by treatment with a boron-containing reagent like isopropyl pinacol borate.[7]

This synthetic route offers a reliable and scalable method for accessing this compound and its pinacol ester derivative, paving the way for its widespread use in drug discovery programs.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation in organic synthesis.[6] this compound is an excellent substrate for this palladium-catalyzed reaction, enabling the facile introduction of the 1-ethylpyrazole moiety onto a wide range of aromatic and heteroaromatic systems. This capability is of paramount importance in medicinal chemistry, where the exploration of chemical space around a core scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. This can be adapted and optimized for specific substrates.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 70-85 |

| 3-Iodoquinoline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 8 | 80-90 |

Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.

Application in Kinase Inhibitor Development: Targeting the JAK/STAT Pathway

A significant area where the pyrazole scaffold has made a profound impact is in the development of protein kinase inhibitors.[8] The Janus kinase (JAK) family of enzymes, which play a pivotal role in the JAK/STAT signaling pathway, are crucial mediators of cytokine signaling and are implicated in a variety of inflammatory diseases and cancers.[9][10] Consequently, the development of potent and selective JAK inhibitors is a major focus of modern drug discovery.

The 1-ethylpyrazole moiety, when incorporated into small molecule inhibitors, can form key interactions with the ATP-binding site of kinases. The ethyl group can occupy hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-stacking interactions with amino acid residues in the hinge region of the kinase.

The JAK/STAT Signaling Pathway: A Prime Target for Pyrazole-Based Inhibitors

The JAK/STAT pathway is a critical signaling cascade that transduces signals from a wide array of cytokines and growth factors. Dysregulation of this pathway is a hallmark of many diseases, including rheumatoid arthritis, psoriasis, and various hematological malignancies.[3]

Diagram 1: Simplified JAK/STAT Signaling Pathway and Point of Inhibition

Caption: The JAK/STAT pathway and the mechanism of its inhibition.

Compounds derived from this compound can be designed to competitively bind to the ATP-binding site of JAKs, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade can lead to a reduction in inflammation and cell proliferation.

Fragment-Based Drug Discovery (FBDD): A Powerful Strategy for Lead Identification

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient approach for identifying novel lead compounds.[11][12] This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. These initial hits are then optimized into more potent leads through structure-guided design.

This compound and its derivatives are excellent candidates for inclusion in fragment libraries due to their:

-

Low Molecular Weight: Conforming to the "Rule of Three" often applied in FBDD.

-

High sp² Character: Providing a rigid scaffold for structure-based design.

-

Versatile Chemistry: The boronic acid handle allows for facile fragment evolution and linking.

Hypothetical FBDD Workflow with a Pyrazole Boronic Acid Fragment

The following diagram illustrates a typical FBDD workflow where a pyrazole boronic acid fragment, such as this compound, is identified as a hit.

Diagram 2: Fragment-Based Drug Discovery Workflow

Caption: A typical Fragment-Based Drug Discovery workflow.

Future Perspectives and Conclusion

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and amenability to robust chemical transformations, particularly the Suzuki-Miyaura cross-coupling, make it an attractive starting material for the construction of complex and biologically active molecules. The demonstrated success of pyrazole-containing compounds as kinase inhibitors, particularly in the context of the JAK/STAT pathway, highlights the immense potential for novel therapeutics derived from this scaffold. Furthermore, its ideal properties for fragment-based drug discovery open up new avenues for identifying novel lead compounds against challenging biological targets. As our understanding of disease biology continues to grow, the strategic application of well-designed building blocks like this compound will be instrumental in the development of the next generation of life-saving medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein [pharmaceutical-technology.com]

- 3. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Reactivity Profile of 1-Ethylpyrazole-4-boronic acid

Abstract

1-Ethylpyrazole-4-boronic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic importance lies in the pyrazole core, a prevalent pharmacophore, combined with the synthetic flexibility of the boronic acid functional group. This guide provides a comprehensive technical overview of the reactivity profile of this compound, moving beyond simple reaction catalogs to explain the underlying principles governing its behavior. We will explore its foundational role in palladium-catalyzed cross-coupling, its utility in copper-catalyzed C-N/C-O bond formation, its application in multi-component reactions, and its intrinsic, uncatalyzed interactions with common functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential by understanding its stability, reactivity, and the causality behind established synthetic protocols.

Core Physicochemical Properties and Stability Considerations

Before deploying any reagent, a thorough understanding of its intrinsic properties and stability is paramount. This compound is typically a white to off-white solid with good shelf stability under anhydrous conditions. The presence of the N1-ethyl group is a critical design feature; unlike N-H pyrazoles, which can act as ligands and inhibit or deactivate palladium catalysts through coordination, the N1-alkylation on this reagent circumvents this common failure mode, leading to more robust and predictable reaction outcomes.[1]

However, like all heteroaryl boronic acids, its primary liability is the susceptibility to protodeboronation , a process where the C-B bond is cleaved and replaced by a C-H bond. This undesired side reaction is highly dependent on the reaction conditions.

Key Factors Influencing Stability:

-

pH: Protodeboronation is often accelerated under basic aqueous conditions, which are common in many cross-coupling reactions.[2] The mechanism involves the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is then susceptible to protonolysis by water.[2]

-

Esterification: To mitigate protodeboronation, this compound is frequently used as its pinacol ester derivative. The bulky pinacol group sterically shields the boron center from attack, enhancing stability and providing a "slow release" of the active boronic acid under reaction conditions.[3]

-

Temperature: Higher reaction temperatures can increase the rate of protodeboronation, necessitating careful optimization for thermally sensitive substrates.[1]

The interplay of these factors is crucial for reaction design and optimization.

Caption: Factors governing the stability and reactivity of the boronic acid.

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[4][5][6] This reaction is a workhorse in pharmaceutical development for constructing biaryl and heteroaryl-aryl scaffolds.

Mechanistic Rationale

The catalytic cycle is a well-established sequence of elementary steps. The choice of base is critical; it is required to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the key transmetalation step.[5] Common bases include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄).

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

The Synthetic Versatility and Therapeutic Potential of 1-Ethylpyrazole-4-boronic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Pyrazole Boronic Acids in Modern Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[3][4] When this potent heterocycle is functionalized with a boronic acid moiety, a powerful and versatile synthetic handle is created, giving rise to the class of pyrazole boronic acids. These reagents have become indispensable tools, primarily for their exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction facilitates the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with high precision.[5]

This technical guide provides an in-depth exploration of 1-Ethylpyrazole-4-boronic acid and its analogs, focusing on their synthesis, characterization, and diverse applications in medicinal chemistry and materials science. As a senior application scientist, the aim is to not only present established protocols but also to provide insights into the causality behind experimental choices, empowering researchers to leverage these valuable building blocks in their own endeavors.

Synthesis of this compound and its Pinacol Ester: A Step-by-Step Approach

The synthesis of 1-alkylpyrazole-4-boronic acids and their more stable pinacol esters typically follows a three-step sequence, starting from the readily available pyrazole. This methodology provides a reliable and scalable route to these important synthetic intermediates. A general schematic for this process is outlined below, with a detailed protocol adapted from established methodologies for analogous compounds.[6][7]

Caption: Synthetic pathway to this compound pinacol ester.

Experimental Protocol: Synthesis of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol is a composite based on established procedures for the synthesis of 4-iodopyrazole and the subsequent conversion of N-alkyl-4-iodopyrazoles to their corresponding boronic acid pinacol esters.[6][7][8]

Step 1: Synthesis of 4-Iodopyrazole

-

Rationale: The direct iodination of the pyrazole ring at the C4 position is a highly regioselective and efficient process due to the electronic nature of the heterocycle.[8] The use of iodine in the presence of an oxidizing agent like hydrogen peroxide provides a green and effective method for generating the electrophilic iodine species in situ.[8]

-

Procedure:

-

To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).

-

Dropwise, add 30% hydrogen peroxide (0.6 eq) at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole. The crude product can be purified by recrystallization.

-

Step 2: Synthesis of 1-Ethyl-4-iodopyrazole

-

Rationale: N-alkylation of 4-iodopyrazole is achieved under basic conditions to deprotonate the pyrazole nitrogen, which then acts as a nucleophile. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

-

Procedure:

-

Dissolve 4-iodopyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base such as potassium carbonate or sodium hydride (1.1 eq) and stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide or ethyl bromide (1.1 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-ethyl-4-iodopyrazole can be purified by column chromatography.

-

Step 3: Synthesis of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Rationale: The conversion of the C-I bond to a C-B bond is typically achieved through a halogen-metal exchange followed by quenching with a boron-containing electrophile. The use of a Grignard reagent at low temperatures, followed by the addition of isopropoxy(pinacol)borane, is an effective method for this transformation.[6][7]

-

Procedure:

-

Dissolve 1-ethyl-4-iodopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to between 0°C and -10°C.

-

Slowly add a solution of isopropylmagnesium chloride in THF (1.1 eq) dropwise, maintaining the low temperature.

-

Stir the mixture at this temperature for 1-2 hours to allow for complete halogen-metal exchange.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, ensuring the temperature remains low.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

Characterization of this compound and its Analogs

The structural elucidation of this compound and its pinacol ester is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is expected to show characteristic signals for the pyrazole ring protons, the ethyl group protons, and the methyl groups of the pinacol ester. A predicted ¹H NMR spectrum shows signals around 7.79 and 7.71 ppm for the pyrazole protons, a quartet at approximately 4.19 ppm and a triplet at 1.71 ppm for the ethyl group, and a singlet at around 1.33 ppm for the twelve protons of the pinacol methyl groups.[6]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.

-

¹¹B NMR: Boron-11 NMR is a useful technique to confirm the presence and the electronic environment of the boron atom. For a pinacol boronic ester, a single broad peak is typically observed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

| Compound | Molecular Formula | Molecular Weight | Predicted ¹H NMR (CDCl₃, 600 MHz) Signals |

| This compound | C₅H₉BN₂O₂ | 139.95 | N/A |

| This compound pinacol ester | C₁₁H₁₉BN₂O₂ | 222.09 | δ 7.79 (s, 1H), 7.71 (s, 1H), 4.19 (q, J = 7.2 Hz, 2H), 1.71 (t, J = 7.2 Hz, 3H), 1.33 (s, 12H)[6] |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound and its analogs lies in their role as coupling partners in Suzuki-Miyaura reactions.[5] This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyrazole ring and a variety of aryl or heteroaryl halides or triflates, providing access to a vast chemical space of substituted pyrazoles.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound pinacol ester.

Protocol: Suzuki-Miyaura Coupling of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an Aryl Bromide

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings involving pyrazole boronic acids.[1]

-

Rationale: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. Palladium catalysts with bulky phosphine ligands are often effective for cross-coupling reactions involving heteroaryl boronic esters. The base is required to activate the boronic acid derivative for transmetalation to the palladium center.

-

Procedure:

-

To a reaction vessel, add 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), the aryl bromide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst like XPhos Pd G2, and a base such as potassium carbonate (2.0 eq).

-

Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 1-ethyl-4-aryl-pyrazole.

-

Medicinal Chemistry Applications: A Focus on Kinase Inhibitors

The pyrazole scaffold is a prominent feature in a large number of kinase inhibitors.[3][4] The ability of the pyrazole nitrogens to act as hydrogen bond donors and acceptors allows for crucial interactions within the ATP-binding pocket of kinases. By using this compound and its analogs as building blocks, medicinal chemists can rapidly generate libraries of novel compounds for screening against various kinase targets.

Structure-Activity Relationships (SAR)

The substitution pattern on the pyrazole ring and the nature of the groups introduced via Suzuki-Miyaura coupling play a significant role in the potency and selectivity of the resulting kinase inhibitors.

-

N1-Substitution: The ethyl group in this compound can influence solubility and metabolic stability. Varying the N1-substituent allows for the exploration of different pockets within the kinase active site.

-

C4-Substitution: The aryl or heteroaryl group introduced at the C4-position via cross-coupling can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. For instance, the introduction of groups capable of forming additional hydrogen bonds or hydrophobic interactions can significantly improve the binding affinity.

Case Study: Pyrazole-based c-Jun N-terminal Kinase (JNK) Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are involved in cellular responses to stress and play a role in various diseases, including inflammatory disorders and cancer. A study on 4-(pyrazol-3-yl)-pyridines as novel JNK inhibitors demonstrated the utility of pyrazole boronic acids in their synthesis. In this work, a halogenated pyridine was coupled with a pyrazole boronic acid to generate the core scaffold, which was further elaborated to produce a series of potent JNK inhibitors. This highlights how this compound and its analogs can be employed to construct molecules that modulate key signaling pathways.

Caption: Inhibition of the JNK signaling pathway by pyrazole-based inhibitors.

Conclusion and Future Perspectives

This compound and its analogs are powerful and versatile building blocks that have firmly established their place in the toolbox of synthetic and medicinal chemists. Their straightforward synthesis and utility in robust C-C bond-forming reactions provide a reliable platform for the creation of novel and complex molecules. The continued exploration of new analogs and their application in the synthesis of biologically active compounds, particularly in the realm of kinase inhibitors, promises to yield new therapeutic agents for a wide range of diseases. The insights and protocols provided in this guide are intended to facilitate and inspire further research and development in this exciting area of chemistry.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester, CAS No. 847818-70-6 - iChemical [ichemical.com]

- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1-Ethylpyrazole-4-boronic Acid for Advanced Research Applications

Abstract: 1-Ethylpyrazole-4-boronic acid (CAS No. 847818-56-8) is a heterocyclic organoboron compound increasingly utilized as a key building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions. Its efficacy in constructing complex molecular scaffolds necessitates a sophisticated understanding of its handling, storage, and safety profile to ensure both experimental success and laboratory safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. We will move beyond standard safety data sheet (SDS) information to explore the chemical rationale behind recommended procedures, ensuring a self-validating system of protocols for your laboratory.

The Chemist's Perspective: Understanding the Inherent Nature of this compound

To handle any reagent with precision and safety, one must first understand its chemical personality. This compound is not merely a powder in a bottle; it is a reactive molecule with specific sensitivities that dictate its behavior.

Table 1: Physicochemical Characteristics

| Property | Data | Source(s) |

| CAS Number | 847818-56-8 | [1][2][3] |

| Molecular Formula | C₅H₉BN₂O₂ | [1][2][3] |

| Molecular Weight | 139.95 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥95% | [1][2][3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |

Expertise & Experience: The boronic acid functional group is the center of both its utility and its handling challenges. Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

This equilibrium is critical. The boroxine is often less reactive in cross-coupling reactions, and its formation can lead to inconsistent reaction kinetics and yields. Storing the compound under a dry, inert atmosphere is not just a general precaution; it is a specific measure to inhibit this dehydration and preserve the reagent's integrity.

A Proactive Approach to Hazard Mitigation

This compound is classified as a hazardous substance. A thorough understanding of its GHS classifications is the first step in designing a safe handling workflow.

Table 2: GHS Hazard Classification

| Hazard Statement | GHS Code | Classification | Source(s) |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [1][2] |

| Causes skin irritation | H315 | Skin Irritation (Category 2) | [1][2][4] |

| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) | [1][2][4] |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | [1][2][4] |

Trustworthiness: These classifications demand a multi-layered defense strategy. The primary routes of exposure are inhalation of the fine powder and direct contact with skin or eyes. Therefore, our safety protocols must be designed to interrupt these potential exposure pathways at every step.

The Self-Validating Safety Workflow: From Bottle to Reaction

The following workflow is designed as a closed-loop system, where each step validates the safety of the next.

Caption: A three-phase workflow for handling this compound.

Detailed Experimental Protocol: Weighing and Dispensing

This protocol is designed to minimize dust generation and exposure.

-

Preparation: Before retrieving the reagent from storage, ensure your chemical fume hood is operational with a verified face velocity. Don appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.

-

Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder, which would promote boroxine formation and clumping.

-

In-Hood Operations: Conduct all subsequent steps within the fume hood. Place a weigh boat on a tared analytical balance.

-

Dispensing: Open the container. Use a clean, dry spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any scooping motions that could create airborne dust. If the powder is particularly fine or static, an anti-static gun can be used on the container and weigh boat prior to transfer.

-

Sealing: Immediately and securely seal the reagent container. If your laboratory protocol requires it, briefly purge the headspace with an inert gas like argon or nitrogen before final sealing.

-

Transfer: Carefully add the weighed solid to the reaction vessel. If dissolving in a solvent, add the solvent to the solid in the vessel to prevent splashing.

-

Decontamination: Wipe down the spatula, balance, and any affected surfaces within the fume hood with a damp cloth, which should be disposed of as solid hazardous waste.

Emergency Response and Waste Management

Preparedness is key to safety. In the event of an accidental release or exposure, a clear and practiced response is essential.

Table 3: Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][7] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7] |

| Small Spill | Wearing full PPE, gently sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust. Clean the area with a wet cloth and dispose of all cleanup materials as hazardous waste.[9] |

Authoritative Grounding: The disposal of this compound and its contaminated materials must be treated as hazardous chemical waste.[10] Never dispose of this material down the drain or in standard trash.[10] All waste, including contaminated PPE, weigh boats, and cleaning materials, should be collected in a clearly labeled, sealed container for hazardous waste.[10]

Conclusion: A Culture of Safety and Scientific Integrity

The effective and safe use of this compound is not a matter of simply following rules, but of understanding the chemical principles that underpin them. By recognizing its sensitivity to moisture, acknowledging its irritant properties, and adopting a meticulous, multi-layered safety workflow, researchers can confidently harness the synthetic power of this valuable reagent. This proactive and knowledge-based approach to safety is the hallmark of a trustworthy and high-functioning scientific environment.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. 1-Ethyl-1H-pyrazole-4-boronic acid - Amerigo Scientific [amerigoscientific.com]

- 4. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 1-Ethylpyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3][4][5] Consequently, the development of efficient and robust synthetic methodologies for the functionalization of the pyrazole ring is of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for constructing C-C bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7][8]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling protocol specifically utilizing 1-Ethylpyrazole-4-boronic acid. This key building block enables the introduction of the 1-ethylpyrazol-4-yl moiety into various aromatic and heteroaromatic systems, a common strategy for modulating the pharmacological profiles of lead compounds.[9] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

Mechanism and Key Parameters: A Deeper Look into the Catalytic Cycle